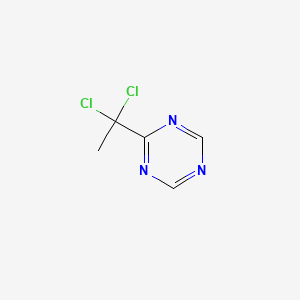
2-(1,1-Dichloroethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dichloroethyl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dichloroethyl)-1,3,5-triazine typically involves the reaction of 1,1-dichloroethane with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the triazine ring with the 1,1-dichloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dichloroethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,1-dichloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced triazine derivatives with altered chemical properties.
Hydrolysis: Hydrolyzed triazine compounds with hydroxyl or amino groups.
Scientific Research Applications
2-(1,1-Dichloroethyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dichloroethyl)-1,3,5-triazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dichloroethyl)-1,3,5-triazine: Characterized by the presence of a 1,1-dichloroethyl group.
2-(1,1-Difluoroethyl)-1,3,5-triazine: Contains a 1,1-difluoroethyl group, which imparts different chemical properties.
2-(1,1-Dibromoethyl)-1,3,5-triazine: Contains a 1,1-dibromoethyl group, leading to distinct reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which influence its reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
30361-86-5 |
|---|---|
Molecular Formula |
C5H5Cl2N3 |
Molecular Weight |
178.02 g/mol |
IUPAC Name |
2-(1,1-dichloroethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H5Cl2N3/c1-5(6,7)4-9-2-8-3-10-4/h2-3H,1H3 |
InChI Key |
UTYQRMODGAWFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC=N1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















